molecular formula C5H4N2O3 B1418105 6-Hydroxypyrimidine-4-carboxylic acid CAS No. 6299-87-2

6-Hydroxypyrimidine-4-carboxylic acid

Cat. No. B1418105
CAS RN: 6299-87-2
M. Wt: 140.1 g/mol
InChI Key: QYGHXDAYBIFGKI-UHFFFAOYSA-N
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Description

6-Hydroxypyrimidine-4-carboxylic acid (HPCA) is a heterocyclic organic compound containing a pyrimidine ring with a hydroxyl group at position 6 and a carboxylic acid group at position 4. It is also known as 6-oxo-1,6-dihydro-4-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of HPCA is C5H4N2O3 . The InChI code is 1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) .


Physical And Chemical Properties Analysis

HPCA is a solid at room temperature . Its molecular weight is 140.1 .

Scientific Research Applications

Synthesis of Condensed Pyrimidines

6-Hydroxypyrimidine-4-carboxylic acid can be used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This process involves the Dimroth rearrangement, a type of isomerization of heterocycles . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Structural Analogs of Antiviral Compounds

The compound plays a crucial role in the creation of structural analogs of antiviral compounds . This is achieved through the Dimroth rearrangement in the synthesis of condensed pyrimidines .

Organic Synthesis

6-Hydroxypyrimidine-4-carboxylic acid can be used in organic synthesis . Carboxylic acids, such as this compound, are versatile and can be used in obtaining small molecules, macromolecules, synthetic or natural polymers .

Nanotechnology

In the field of nanotechnology, carboxylic acids like 6-Hydroxypyrimidine-4-carboxylic acid can be used for surface modification of nanostructures such as carbon nanotubes . This helps in the production of polymer nanomaterials .

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . 6-Hydroxypyrimidine-4-carboxylic acid, being a carboxylic acid, can potentially be used in these applications .

Synthesis of Derivatives

The compound can be used in the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters . This is achieved through the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .

Safety And Hazards

The safety information for HPCA includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHXDAYBIFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286361
Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypyrimidine-4-carboxylic acid

CAS RN

6299-87-2
Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Record name 6-Hydroxypyrimidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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